1-[3-(3-Pyridyl)propyl]piperazine
Description
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(3-pyridin-3-ylpropyl)piperazine |
InChI |
InChI=1S/C12H19N3/c1-3-12(11-14-5-1)4-2-8-15-9-6-13-7-10-15/h1,3,5,11,13H,2,4,6-10H2 |
InChI Key |
GYGBLTNFPVMYHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Receptor Affinity
Piperazine derivatives often differ in the substituent attached to the propyl chain, leading to distinct biological activities:
SC212 (ChEMBL1940410)
- Structure : 1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine.
- Key Feature : A halogenated aromatic thioether (4-fluorophenylthio) and trifluoromethylphenyl group.
- Activity: Exhibits atypical antipsychotic activity via dopamine D2 receptor (D2R) antagonism. Notably, it showed the lowest Tanimoto similarity (0.19) to known D2R ligands, indicating a novel scaffold .
BP-554
- Structure: 1-[3-(3,4-Methylenedioxyphenoxy)propyl]-4-phenylpiperazine.
- Key Feature: A methylenedioxyphenoxy group, which is electron-rich and lipophilic.
- Activity : Acts as a selective 5-HT1A receptor agonist, demonstrating high affinity in rat brain regions .
- Comparison : The methylenedioxy group enhances serotoninergic activity, whereas the 3-pyridyl group may favor different receptor targets due to its nitrogen heterocycle.
HRP 392 (Compound 42)
Pharmacological and Physicochemical Properties
Antimicrobial Activity
- Compound 2f () : 1-(3-Chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl)piperazine.
- Activity : Shows antifungal activity against Aspergillus niger (14.2–15.2 mm inhibition zone). The triazole group enhances antimicrobial potency .
Antioxidant and Dual-Target Activity
- Compound QD3 (): 1-(4-(4-(3-(4-(4-Fluorobenzoyl)phenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one.
- Activity : Dual histamine H3 receptor antagonism and antioxidant properties (98.12% purity). The fluorobenzoyl group contributes to redox activity .
- Comparison : The 3-pyridyl group’s electron-withdrawing nature may reduce antioxidant efficacy compared to fluorobenzoyl derivatives.
Data Table: Key Comparative Features
Q & A
Q. What strategies optimize selectivity for α₁-adrenoceptor subtypes over β₁ receptors?
- Methodological Answer : Introduce bulky substituents (e.g., 2-methoxyphenyl or 2-chloro-6-methylphenoxy groups) to the piperazine core. HBK-15 (Kᵢ α₁ = 0.3 nM vs. β₁ = >1000 nM) demonstrated selectivity via competitive binding assays using [³H]prazosin and [³H]CGP-12177 .
Key Considerations for Researchers
- Data Contradictions : Discrepancies in receptor affinity (e.g., α₁ vs. β₁ selectivity) may arise from assay conditions (e.g., membrane preparation methods). Validate with multiple ligand concentrations and replicate experiments .
- Synthetic Yield Optimization : Low yields (e.g., 8.6% for HBK-14) can be mitigated by varying catalysts (e.g., switching from CuSO₄ to TBTA for CuAAC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
